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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Chlorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals

and fine chemicals.[1] Designed for researchers, scientists, and professionals in drug

development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of the compound, offering insights into its structural

elucidation and characterization.

Introduction to (4-Chlorophenyl)acetaldehyde
(4-Chlorophenyl)acetaldehyde, with the chemical formula C₈H₇ClO and a molecular weight of

approximately 154.59 g/mol , is a derivative of acetaldehyde featuring a 4-chlorophenyl

substituent.[2][3] Its chemical structure plays a crucial role in its reactivity and is a foundational

piece of information for interpreting its spectroscopic data.

Caption: Molecular structure of (4-Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
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Experimental Protocol:

A sample of (4-Chlorophenyl)acetaldehyde is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of (4-Chlorophenyl)acetaldehyde is expected to show distinct signals

corresponding to the aldehydic proton, the methylene protons, and the aromatic protons.

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aldehydic (-

CHO)
~9.7 Triplet (t) 1H

Methylene (-

CH₂-)
~3.7 Doublet (d) 2H

Aromatic (H-2,

H-6)
~7.3 Doublet (d) 2H

Aromatic (H-3,

H-5)
~7.2 Doublet (d) 2H

Note: Predicted values based on typical chemical shifts of similar compounds. Actual

experimental values may vary slightly.

The aldehydic proton appears significantly downfield due to the deshielding effect of the

adjacent carbonyl group. The methylene protons are adjacent to both the aromatic ring and the

carbonyl group, influencing their chemical shift. The aromatic protons exhibit a characteristic

splitting pattern for a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy
Experimental Protocol:
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The ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR

analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for

each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and

the four distinct aromatic carbons.

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl (C=O) ~199

Methylene (-CH₂-) ~49

Aromatic (C-1, ipso) ~133

Aromatic (C-4, ipso-Cl) ~135

Aromatic (C-2, C-6) ~131

Aromatic (C-3, C-5) ~129

Note: Predicted values based on typical chemical shifts of similar compounds and carbon NMR

prediction tools.[4][5] Actual experimental values may vary slightly.

The carbonyl carbon resonates at a very low field, which is characteristic of aldehydes. The

chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of

the chlorine atom.

Infrared (IR) Spectroscopy
Experimental Protocol:

The IR spectrum of (4-Chlorophenyl)acetaldehyde can be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between

salt plates (for liquids or low-melting solids) or as a dispersion in a suitable medium like KBr.

Data Interpretation:
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The IR spectrum provides valuable information about the functional groups present in the

molecule. Key absorption bands are expected for the carbonyl group, aromatic C-H bonds, and

the C-Cl bond.

Vibrational Mode Frequency (cm⁻¹) Intensity

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch 2900-2800 Medium

Aldehydic C-H Stretch 2830-2695 Medium, often two bands

Carbonyl (C=O) Stretch ~1725 Strong

Aromatic C=C Stretch 1600-1450 Medium to Strong

C-Cl Stretch 850-550 Strong

Note: These are typical ranges for the respective functional groups.[6]

The strong absorption around 1725 cm⁻¹ is a clear indicator of the carbonyl group of the

aldehyde. The presence of bands in the 2830-2695 cm⁻¹ region is also characteristic of an

aldehyde C-H stretch. The aromatic C-H and C=C stretching vibrations, along with the C-Cl

stretch, confirm the presence of the 4-chlorophenyl moiety.[7]

Mass Spectrometry (MS)
Experimental Protocol:

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-

energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum provides information about the molecular weight of the compound and its

fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:
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The molecular ion peak (M⁺) for (4-Chlorophenyl)acetaldehyde would be observed at an m/z

corresponding to its molecular weight (~154 u). Due to the presence of the chlorine-37 isotope,

an M+2 peak with an intensity of about one-third of the M⁺ peak is also expected.[8]

Common fragmentation pathways for aldehydes include α-cleavage and McLafferty

rearrangement (if applicable). For (4-Chlorophenyl)acetaldehyde, key fragment ions would

likely arise from:

Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the 4-

chlorobenzyl cation.

Loss of the chlorine atom: This would lead to a phenylacetaldehyde cation.

Formation of the tropylium ion: A common rearrangement for benzyllic compounds.

[(4-ClPh)CH₂CHO]⁺
m/z = 154/156

[ (4-ClPh)CH₂]⁺
m/z = 125/127- CHO

[PhCH₂CHO]⁺
m/z = 119

- Cl

[C₇H₇]⁺ (Tropylium)
m/z = 91

- Cl

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation of (4-Chlorophenyl)acetaldehyde.

Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive

spectroscopic profile of (4-Chlorophenyl)acetaldehyde. This information is crucial for

confirming the identity and purity of the compound in research and industrial applications. The

characteristic signals and absorption bands discussed in this guide serve as a reliable

reference for scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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